molecular formula C27H24ClFN4O2 B2997695 4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide CAS No. 1030126-83-0

4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide

Cat. No.: B2997695
CAS No.: 1030126-83-0
M. Wt: 490.96
InChI Key: DOYYQTDDEZNPJD-UHFFFAOYSA-N
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Description

4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide (CAS 1030126-83-0) is a synthetic compound with a molecular formula of C₂₇H₂₄ClFN₄O₂ and a molecular weight of 491.0 g/mol . Its structure incorporates both an indole and a piperazine moiety, which are privileged scaffolds in medicinal chemistry known to confer significant biological potential . The indole nucleus is frequently found in bioactive molecules and is associated with a wide range of pharmacological activities, including antimicrobial and antiparasitic properties . Furthermore, the piperazine ring is a common feature in many therapeutic agents, often used to optimize physicochemical properties and facilitate interactions with biological targets . Specifically, related piperazine-containing benzanilide compounds have been investigated in scientific research for their promising antiplasmodial activity against Plasmodium falciparum strains and for their broad-spectrum antibacterial potency against various Gram-positive and Gram-negative bacteria, including critical priority ESKAPE pathogens . This makes such compounds valuable starting points in the development of novel anti-infective agents . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClFN4O2/c1-17-2-11-23-22(16-17)24(31-26(34)18-3-5-19(28)6-4-18)25(30-23)27(35)33-14-12-32(13-15-33)21-9-7-20(29)8-10-21/h2-11,16,30H,12-15H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYYQTDDEZNPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the indole derivative with 4-(4-fluorophenyl)piperazine under suitable conditions.

    Formation of the Benzamide Group: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a receptor antagonist or agonist.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity/Assay Reference
4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide (Target) Indole 5-methyl, 4-chlorobenzamide, 4-fluorophenylpiperazine Hypothesized PCSK9-LDLR inhibition
N-(6-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)-4-(methoxymethyl)benzamide (C7) Benzo[d][1,3]dioxole Methoxymethyl, 4-fluorophenylpiperazine PCSK9-LDLR TR-FRET assay (IC50 ~ 0.5 µM)
4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide Indole 1-ethyl, 2-chlorophenylpiperazine Unspecified receptor modulation
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Pyridine 3-chloro-5-(trifluoromethyl)pyridyl, 3-(trifluoromethyl)phenyl Bacterial phosphopantetheinyl transferase inhibition
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Simple piperazine 4-ethylpiperazine, 4-chlorophenyl Intermediate in organic synthesis

Key Structural Differences and Implications

Core Aromatic System: The indole core in the target compound and C7 (benzo[d][1,3]dioxole) differ in electronic properties.

Substituent Effects: 4-Fluorophenyl vs. 2-Chlorophenyl (Piperazine): The 4-fluorophenyl group in the target compound may optimize steric and electronic interactions with hydrophobic pockets in targets like PCSK9, compared to 2-chlorophenyl (), which could alter binding orientation . Chlorobenzamide vs.

Pharmacokinetic Considerations :

  • Trifluoromethyl groups () increase lipophilicity and metabolic resistance but may raise toxicity concerns .
  • The 5-methyl substitution on the indole in the target compound likely enhances metabolic stability compared to unsubstituted indoles .

Biological Activity

4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C27H30ClFN4O3\text{C}_{27}\text{H}_{30}\text{Cl}\text{F}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.

Antimicrobial Activity

In a study focusing on anti-tubercular properties, several derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis. The most active compounds exhibited inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, demonstrating significant potential for further development as anti-tubercular agents .

Cytotoxicity Testing

Cytotoxic effects were evaluated using human embryonic kidney (HEK-293) cells. The results indicated that the compound exhibits low cytotoxicity, making it a promising candidate for therapeutic applications without significant toxicity concerns .

Enzyme Inhibition

The compound was also tested for its inhibitory effects on monoamine oxidase (MAO) enzymes. It showed notable inhibition, particularly against MAO-B, with IC50 values indicating strong potency compared to other similar compounds .

Study on Immune Modulation

A case study investigated the immune-modulatory effects of compounds structurally related to this compound. The study found that certain derivatives could significantly enhance the activity of mouse splenocytes in the presence of recombinant PD-1/PD-L1, suggesting a role in cancer immunotherapy .

Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar piperazine derivatives. The findings indicated potential anxiolytic and antidepressant-like activities in animal models, suggesting that this class of compounds may influence serotonin and dopamine pathways .

Data Summary

Activity IC50/Effect Reference
Anti-tubercular1.35 - 2.18 μM
Cytotoxicity (HEK-293 cells)Low cytotoxicity
MAO-B InhibitionPotent inhibition
Immune ModulationEnhanced splenocyte activity
Neuropharmacological EffectsAnxiolytic/antidepressant-like

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